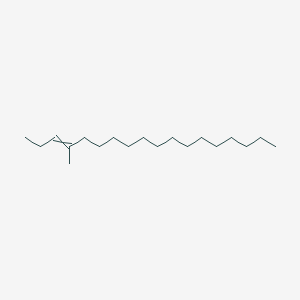![molecular formula C19H31BrO3 B14251581 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol CAS No. 207734-58-5](/img/structure/B14251581.png)
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C19H31BrO3 It is characterized by the presence of a bromine atom, a nonylphenoxy group, and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol typically involves the reaction of 2-bromoethanol with 4-nonylphenol in the presence of a base, followed by further reaction with ethylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually employed.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or other substituted ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler ethers or alcohols.
科学研究应用
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol involves its interaction with molecular targets through its bromine and phenoxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The nonylphenoxy group interacts with hydrophobic regions of target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
- Ethanol, 2-(2-ethoxyethoxy)-
Uniqueness
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is unique due to its combination of a bromine atom, a long nonyl chain, and an ethan-1-ol moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
207734-58-5 |
|---|---|
分子式 |
C19H31BrO3 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H31BrO3/c1-2-3-4-5-6-7-8-9-17-10-11-19(18(20)16-17)23-15-14-22-13-12-21/h10-11,16,21H,2-9,12-15H2,1H3 |
InChI 键 |
FIKPMYCLQZWOEV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
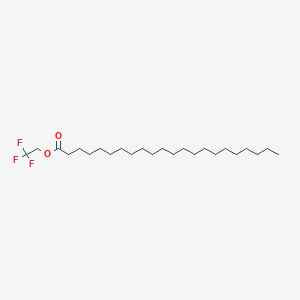
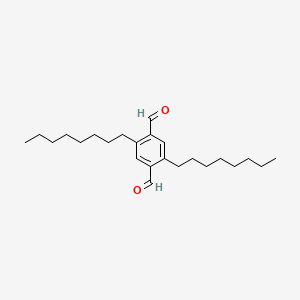
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
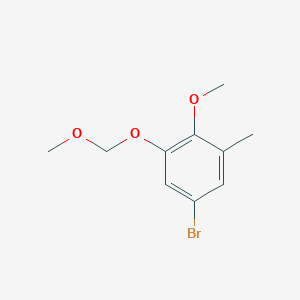
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
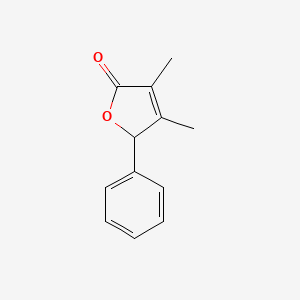
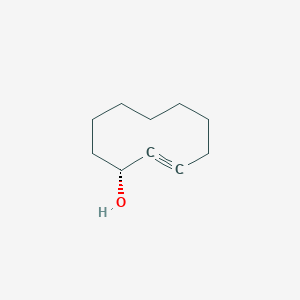
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
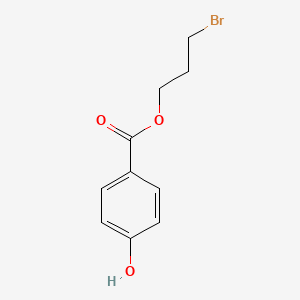
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
